N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic small molecule characterized by a hybrid scaffold combining a 5-methoxyindole moiety and a 6-methoxy-triazolopyridazine core, linked via a propanamide-ethyl chain. The indole group is substituted with a methoxy group at position 5, while the triazolopyridazine ring features a methoxy substituent at position 6.
Properties
Molecular Formula |
C20H22N6O3 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C20H22N6O3/c1-28-15-3-4-16-14(13-15)9-11-25(16)12-10-21-19(27)7-5-17-22-23-18-6-8-20(29-2)24-26(17)18/h3-4,6,8-9,11,13H,5,7,10,12H2,1-2H3,(H,21,27) |
InChI Key |
JSNNLDFGZQZQCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CCC3=NN=C4N3N=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis: Melatonin can be synthesized via a multistep process. The key steps involve the condensation of 5-methoxyindole with ethyl bromoacetate to form N-ethyl-5-methoxyindole-3-acetate.
Biological Synthesis: Melatonin is also produced endogenously in the pineal gland from serotonin via a series of enzymatic reactions.
Industrial Production:: Industrial production methods typically involve chemical synthesis due to the compound’s widespread use.
Chemical Reactions Analysis
Melatonin undergoes various reactions:
Oxidation: It can be oxidized to form 6-hydroxymelatonin.
Reduction: Reduction of the indole ring leads to 5-methoxytryptamine.
Substitution: N-alkylation reactions modify the indole nitrogen. Common reagents include ethyl bromoacetate, sodium hydroxide, and reducing agents.
Major products:
6-Hydroxymelatonin: An oxidation product.
5-Methoxytryptamine: A reduced derivative.
Scientific Research Applications
Melatonin’s applications span multiple fields:
Sleep Regulation: Melatonin supplements aid in managing sleep disorders and jet lag.
Antioxidant Properties: It scavenges free radicals, protecting cells from oxidative damage.
Immune Modulation: Melatonin influences immune responses.
Cancer Research: It shows potential in cancer prevention and treatment.
Neuroprotection: Melatonin may protect against neurodegenerative diseases.
Mechanism of Action
Melatonin acts through specific receptors (MT1 and MT2) and pathways:
Circadian Rhythms: It synchronizes biological clocks.
Antioxidant Defense: Melatonin neutralizes reactive oxygen species.
Neurotransmitter Modulation: It affects serotonin and dopamine levels.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Physicochemical Differences
The compound is compared below with two structurally related analogs to highlight critical distinctions:
Detailed Analysis
Analog 1 () Structural Differences: Replaces the 5-methoxyindole in the target compound with a 1-methylbenzimidazole. Physicochemical Properties: Lower molecular weight (379.424 vs. ~437 g/mol) and reduced oxygen content (2 vs. 3 O atoms) suggest higher lipophilicity (logP ~3.5 vs. Biological Implications: Benzimidazole-triazolopyridazine hybrids are frequently explored in oncology (e.g., FLT3 inhibitors), whereas the target compound’s indole core may shift activity toward neurotransmitter receptors .
Analog 2 () Structural Differences: Features a triazino-indole fused system and a bromophenylpyrazole group. The bromine atom enables halogen bonding with targets like DNA topoisomerases, while the triazino-indole provides a larger π-system for intercalation . Biological Implications: Such derivatives are often cytotoxic (e.g., topoisomerase II inhibitors), contrasting with the target compound’s likely neuromodulatory role.
Research Findings and Hypotheses
- Target Compound: No direct biological data is available in the provided evidence. However, structural analogs suggest: Kinase inhibition: The triazolopyridazine core may bind ATP pockets (e.g., JAK2 or Aurora kinases) . 5-HT receptor modulation: The 5-methoxyindole group resembles serotonin analogs like melatonin, hinting at GPCR activity .
- Analog 1: Demonstrated in silico binding to kinase domains (e.g., EGFR), with IC₅₀ values in the nanomolar range for related compounds .
- Analog 2 : Exhibited IC₅₀ of 0.8 μM against HeLa cells in preliminary assays, attributed to bromophenyl-induced DNA damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
